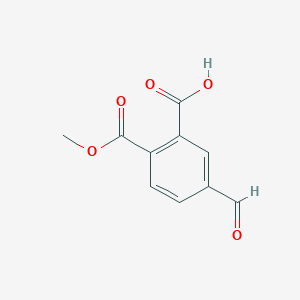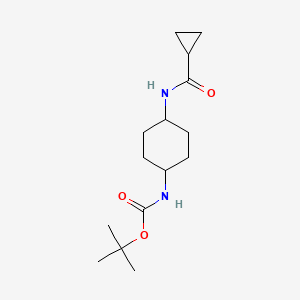
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative that has been synthesized through a complex process, and it has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of specific enzymes in the body. This compound has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, thereby preventing the normal functioning of these enzymes. This inhibition can lead to a decrease in the production of certain compounds, such as carbonic acid and acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase and acetylcholinesterase by this compound can have various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can affect the pH balance in the body. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect various physiological processes, including muscle contraction and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride in lab experiments has several advantages and limitations. One advantage is its ability to selectively inhibit specific enzymes, which can be useful in the development of potential therapeutic agents. However, the complex synthesis process and the potential toxicity of this compound can limit its use in certain experiments. Additionally, the lack of information on its long-term effects and potential side effects can make it difficult to use in clinical studies.
Zukünftige Richtungen
There are several future directions for research on 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and glaucoma. Another direction is to explore its potential as a tool for studying the inhibition of specific enzymes and its effects on various physiological processes. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound.
Synthesemethoden
The synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding sulfonyl chloride derivative through the use of thionyl chloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride make it a valuable tool for scientific research. This compound has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. These properties have led to its use in the development of potential therapeutic agents for the treatment of various diseases, including Alzheimer's disease and glaucoma.
Eigenschaften
IUPAC Name |
1-methyl-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-7(2)5-15-6-8-9(16(10,13)14)4-11-12(8)3/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOISBUZSATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904087.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2904091.png)
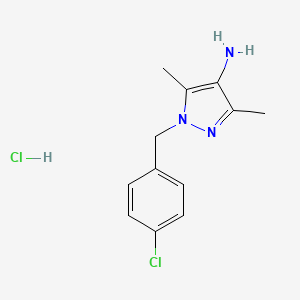
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904093.png)
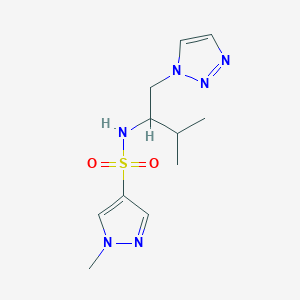
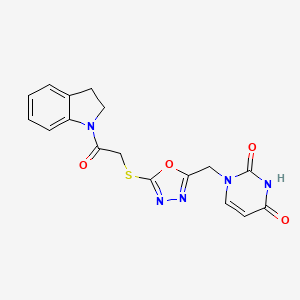


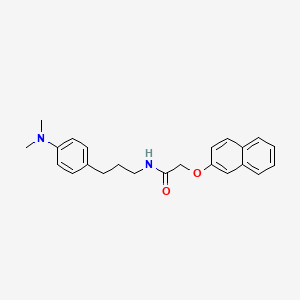

![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)
